molecular formula C17H20N6O2 B2876065 N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108215-26-3

N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Katalognummer B2876065
CAS-Nummer: 2108215-26-3
Molekulargewicht: 340.387
InChI-Schlüssel: SCHJYWJFFCKLNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a complex organic compound. It is a derivative of the 1,2,3-triazole-fused pyrazines . These compounds have been used in various applications, including medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . For example, the reaction of 5-hydroxy-N-diphenyl-1H-1,2,3-triazole-4-carboxamide with chloroacetonitrile in DMF and base gave an alkylated product, which, after refluxing in sodium ethoxide, yielded a related compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a 1,2,3-triazole ring fused to a pyrazine ring . The compound also contains a dimethylamino propyl group and a carboxamide group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

One notable area of research is the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, where derivatives similar to the chemical compound have shown significant anticancer activity. For instance, derivatives have been prepared through various synthetic routes and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, displaying potent inhibitory activities. Such studies highlight the potential utility of these compounds in developing new anticancer therapeutics (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antimicrobial Applications

The synthesis of new thiazole and pyrazole derivatives based on specific moieties has been explored, with some compounds demonstrating promising antimicrobial activities. This includes activity against various bacterial and fungal species, suggesting the potential for these compounds to be developed into new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Heterocyclic Chemistry and Drug Design

Research into the synthesis of novel heterocyclic compounds incorporating specific functional groups has yielded a variety of compounds with potential applications in drug design and development. These studies involve the creation of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives, demonstrating the versatility of such compounds in synthesizing agents with potential therapeutic applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Enaminones as Building Blocks

Another research focus is on enaminones as building blocks for the synthesis of substituted pyrazoles, highlighting their antitumor and antimicrobial activities. This underscores the chemical compound's role in the synthesis of bioactive molecules, further emphasizing its importance in scientific research for its potential utility in developing new therapeutic agents (Riyadh, 2011).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, hit-to-lead optimization studies could be conducted to boost its in vitro biological activity while maintaining physicochemical properties in promising ranges .

Eigenschaften

IUPAC Name

N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-22(2)10-6-9-18-16(24)14-15-17(25)19-13(11-23(15)21-20-14)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHJYWJFFCKLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.